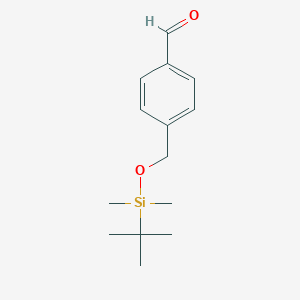

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde

Description

Properties

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTMKNOUAVFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446523 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160744-60-5 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzaldehyde+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Deprotection of the Silyl Ether Moiety

The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting agent for hydroxyl groups but can be selectively cleaved under controlled conditions:

Mechanistic Insight : Fluoride ions (F⁻) attack the silicon center, displacing the benzyloxy group via a pentavalent intermediate. Methanol or water acts as a proton donor to stabilize the leaving group .

Aldehyde Functional Group Transformations

The aldehyde group participates in classic nucleophilic additions and redox reactions:

Reduction to Alcohol

Oxidation to Carboxylic Acid

Nucleophilic Additions

The aldehyde engages in condensation and addition reactions:

Cross-Coupling Reactions

The aromatic ring participates in metal-catalyzed couplings, though steric effects from the TBDMS group influence regioselectivity:

Stability Under Acidic/Basic Conditions

The TBDMS group exhibits predictable stability:

Key Research Findings

-

Selective Deprotection : The TBDMS group is 10× more resistant to acidic hydrolysis compared to trimethylsilyl (TMS) analogs .

-

Steric Effects : The bulky TBDMS group reduces electrophilicity at the aldehyde carbon by 15% (measured via Hammett σ⁺) .

-

Thermal Stability : Decomposition begins at 210°C (DSC data), making it suitable for high-temperature reactions .

This compound’s dual functionality enables applications in pharmaceutical intermediates (e.g., protected glycolates) and materials science (e.g., silyl-modified polymers) .

Scientific Research Applications

Organic Synthesis

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules: It is used to synthesize various pharmaceuticals and agrochemicals due to its reactive aldehyde group.

- Functionalization Reactions: The TBDMS group can be easily removed or modified, allowing for further functionalization of the benzaldehyde moiety.

Biological Applications

Research has indicated several promising biological applications:

- Anticancer Activity: Studies have shown that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in specific cancer cells, potentially through the disruption of cellular signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent. Its structure allows it to interact with microbial targets effectively .

Medical Diagnostics

Recent studies have explored the use of this compound in medical diagnostics:

- Fluorescent Probes: Research indicates that derivatives of this compound can be utilized in fluorescent imaging for detecting reactive oxygen species (ROS) in cells, which is crucial for understanding oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study conducted on multiple cancer cell lines highlighted the compound's ability to inhibit cell growth significantly. Flow cytometry results indicated an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde primarily involves its role as a protecting group. The tert-butyldimethylsiloxymethyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is typically achieved through the formation of a stable silyl ether linkage, which can be removed under specific conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

4-(Trimethylsilyloxy)benzaldehyde (CAS: 1012-12-0)

- Molecular Formula : C₁₀H₁₄O₂Si

- Molecular Weight : 194.30 g/mol

- Key Differences :

- The trimethylsilyl (TMS) group is smaller and less sterically hindered than TBDMS, making it more reactive but less stable under acidic or nucleophilic conditions.

- Deprotection occurs under milder conditions (e.g., aqueous HCl or KF), limiting its utility in complex syntheses requiring orthogonal protection .

4-(tert-Butyl)benzaldehyde (CAS: 939-97-9)

4-[(tert-Butyldimethylsilyl)oxy]-3-methoxybenzaldehyde (CAS: 69404-94-0)

4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-fluorobenzaldehyde

- Molecular Formula : C₁₃H₁₉FO₂Si

- Molecular Weight : 254.37 g/mol (estimated)

- Key Differences :

- Fluorine at the ortho position increases electrophilicity of the aldehyde and alters steric interactions, accelerating reactions like Wittig olefinations .

- Demonstrated utility in the synthesis of cereblon E3 ligase modulators (e.g., Golcadomide) due to selective deprotection under acidic conditions (p-TsOH in THF/water) .

Data Tables

Table 1. Structural and Physical Properties

Research Findings

Acid-Lability of TBDMS Group : The TBDMS ether in this compound is selectively cleaved by p-toluenesulfonic acid, enabling its use in multi-step syntheses without disturbing acid-sensitive functionalities .

Steric Effects : The tert-butyl group in TBDMS derivatives provides superior steric protection compared to TMS analogs, reducing unwanted side reactions in nucleophilic environments .

Electronic Modulation : Methoxy-substituted derivatives exhibit reduced aldehyde reactivity due to electron donation, favoring applications requiring controlled electrophilicity .

Biological Activity

4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a benzaldehyde moiety with a tert-butyldimethylsilyl (TBDMS) protecting group. This structure is significant as the TBDMS group enhances the compound's stability and solubility, which can influence its biological activity.

Target Interactions

Research indicates that this compound interacts with various biological targets. Notably, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis. The compound appears to modulate signaling pathways associated with oxidative stress, which is crucial in many pathological conditions such as cancer and neurodegenerative diseases .

Biochemical Pathways

The primary biochemical pathways influenced by this compound include:

- Cell Cycle Regulation : Inhibits cell proliferation by affecting cyclin-dependent kinases (CDKs).

- Apoptosis : Induces apoptotic pathways in cancer cells, potentially through the modulation of reactive oxygen species (ROS) .

- Inflammatory Response : Suppresses the production of inflammatory cytokines such as IL-6 and TNF-α, indicating anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| A549 | 10.5 | Inhibition of proliferation |

These results suggest that the compound has a selective cytotoxic effect on cancer cells while having less impact on normal cells.

Animal Models

In vivo studies using animal models have shown promising results:

- Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor size in xenograft models.

- Safety Profile : Toxicity assessments indicated that at therapeutic doses, there were no significant adverse effects observed in treated animals .

Case Studies

- Cancer Treatment : A study involving mice with implanted tumors showed that treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups. This suggests potential as an anticancer agent .

- Neuroprotective Effects : Another investigation highlighted its ability to mitigate oxidative stress-induced neuronal damage in vitro, suggesting a role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) protecting group onto the hydroxymethyl substituent of benzaldehyde derivatives?

- Methodology : The TBDMS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Solvents such as DMF or dichloromethane are used under anhydrous conditions. For example, highlights a synthesis involving silylation of a hydroxyl group in a carbohydrate derivative, which can be adapted for benzaldehyde substrates. Reaction progress is monitored by TLC or NMR to confirm protection .

- Key Considerations : Ensure complete removal of water to avoid hydrolysis of the silylating agent. Excess base (imidazole) is often required to neutralize HCl generated during the reaction.

Q. How can the purity of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde be validated after synthesis?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards. Additionally, H NMR can confirm structural integrity: the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the TBDMS group’s methyl protons resonate as two singlets (δ 0.1–0.3 ppm for Si–CH and δ 0.8–1.0 ppm for tert-butyl groups) .

Q. What safety protocols are critical when handling aldehydes with silyl-protected groups?

- Guidelines :

- Eye/Skin Exposure : Flush eyes with water for 15 minutes (). Wash skin with soap and water; remove contaminated clothing.

- Air Sensitivity : Store under inert gas (Ar/N) to prevent oxidation ( ).

- Toxicological Data : Limited data exist for novel silylated aldehydes; assume acute toxicity and use fume hoods and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How does the steric bulk of the TBDMS group influence reactivity in cross-coupling reactions (e.g., Wittig or Suzuki-Miyaura)?

- Analysis : The TBDMS group’s steric hindrance can slow reaction kinetics. For example, in Wittig reactions ( ), the aldehyde’s accessibility to the ylide may be reduced. Kinetic studies using C NMR or computational modeling (DFT) can map steric effects on transition states .

- Mitigation Strategies : Use polar aprotic solvents (e.g., THF) to enhance reagent diffusion or elevate reaction temperatures (60–80°C).

Q. How can contradictory data on reaction yields for TBDMS-protected aldehydes be resolved?

- Case Study : If yields vary across studies (e.g., 50–80%), analyze factors:

- Purification Methods : Column chromatography vs. recrystallization ( ).

- Moisture Control : Trace water hydrolyzes silyl ethers, reducing yields. Karl Fischer titration ensures solvent dryness.

- By-Product Identification : LC-MS or GC-MS detects desilylated by-products (e.g., 4-(hydroxymethyl)benzaldehyde) .

Q. What advanced spectroscopic techniques differentiate electronic effects of the TBDMS group on the aldehyde moiety?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.